3-(4-Methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
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Overview
Description
Ononin is a naturally occurring isoflavone glycoside, specifically the 7-O-β-D-glucopyranoside of formononetin. It is found in various plants, including soybeans, licorice, and other legumes. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ononin can be synthesized through the glycosylation of formononetin. The process involves the reaction of formononetin with a suitable glycosyl donor under acidic or enzymatic conditions to form the glycoside bond. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid or a glycosyltransferase enzyme .
Industrial Production Methods: Industrial production of ononin often involves the extraction from plant sources. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. Solvents like ethanol or methanol are commonly used for extraction, and purification is achieved through column chromatography .
Types of Reactions:
Oxidation: Ononin can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of ononin can yield its aglycone form, formononetin.
Hydrolysis: Ononin can be hydrolyzed to formononetin and glucose under acidic or enzymatic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Major Products:
Oxidation: Various oxidized derivatives of ononin.
Reduction: Formononetin.
Hydrolysis: Formononetin and glucose.
Scientific Research Applications
Ononin has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and interactions with soil microbes.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Ononin exerts its effects through various molecular pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6.
Antioxidant: Reduces oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase.
Anticancer: Induces apoptosis in cancer cells by modulating pathways such as the epidermal growth factor receptor-mediated phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin pathway
Comparison with Similar Compounds
Daidzin: An isoflavone glycoside found in soybeans and other legumes.
Genistin: Another isoflavone glycoside present in soybeans and other plants.
Ononin’s unique structure and diverse biological activities make it a compound of significant interest in various fields of scientific research.
Properties
Molecular Formula |
C22H22O9 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-8,10,17,19-23,25-27H,9H2,1H3/t17-,19-,20+,21-,22?/m1/s1 |
InChI Key |
MGJLSBDCWOSMHL-JQQDRUSQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O |
Synonyms |
calycosin-7-O-beta-D-glucoside ononin |
Origin of Product |
United States |
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